

Navigating the Isomeric Landscape of Chloromethylated Pyrimidine Amines: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloro-5-methylpyrimidin-4-amine

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An In-depth Examination of the Physicochemical Properties, Synthesis, and Analysis of Key 6-Chloropyrimidin-4-amine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The precise identification and characterization of chemical compounds are fundamental to research and development in the pharmaceutical and chemical industries. The compound "**6-Chloro-5-methylpyrimidin-4-amine**" as named, presents a degree of ambiguity as it is not readily found in major chemical databases. However, this nomenclature strongly suggests an interest in a class of closely related and isomeric compounds that are of significant interest as intermediates in organic synthesis. This technical guide aims to provide comprehensive data on the most probable candidate structures that align with the user's query, thereby offering a valuable resource for researchers working with chloromethylated pyrimidine amines.

This whitepaper will focus on two primary, commercially available isomers: 6-Chloro-N-methylpyrimidin-4-amine and 6-Chloro-2-methylpyrimidin-4-amine. We will present a comparative analysis of their key physicochemical properties, a representative synthetic protocol, and a visualization of the synthetic workflow.

Physicochemical Properties: A Comparative Analysis

A clear understanding of the fundamental physicochemical properties is crucial for the effective handling, characterization, and application of these compounds. The following table summarizes the key quantitative data for the two primary isomers of interest.

Property	6-Chloro-N-methylpyrimidin-4-amine	6-Chloro-2-methylpyrimidin-4-amine
Molecular Formula	C ₅ H ₆ ClN ₃	C ₅ H ₆ ClN ₃
Molecular Weight	143.57 g/mol [1]	143.57 g/mol [2]
CAS Number	65766-32-7[1]	1749-68-4[2]
IUPAC Name	6-chloro-N-methylpyrimidin-4-amine[1]	6-chloro-2-methylpyrimidin-4-amine[2]
Synonyms	4-Chloro-6-(methylamino)pyrimidine[3]	4-Amino-6-chloro-2-methylpyrimidine[2]
Physical Form	Solid[3]	Solid
Melting Point	Not available	183-186 °C
InChI Key	WZVLJUBTIWFTIE-UHFFFAOYSA-N[1]	SSAYHQQUDKQNAC-UHFFFAOYSA-N[2]
SMILES	CNC1=CC(=NC=N1)Cl[1]	CC1=NC(=CC(=N1)Cl)N[2]

Experimental Protocols: Synthesis of a Related Derivative

While specific synthetic routes for **6-Chloro-5-methylpyrimidin-4-amine** are not extensively documented, the synthesis of structurally similar compounds provides a valuable template for experimental design. The following protocol outlines a representative nucleophilic substitution reaction to produce a derivative of 6-chloro-2-methylpyrimidin-4-amine, a key step in the synthesis of various biologically active molecules. This procedure is adapted from

methodologies described in the patent literature for the synthesis of precursors to the anti-neoplastic drug dasatinib[4].

Objective: To synthesize 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate via nucleophilic substitution.

Materials:

- 2-methyl-4,6-dichloropyrimidine
- Ethyl 2-aminothiazole-5-carboxylate
- Sodium Hydride (NaH)
- Anhydrous solvent (e.g., Dichloromethane)
- Inert gas (e.g., Nitrogen or Argon)

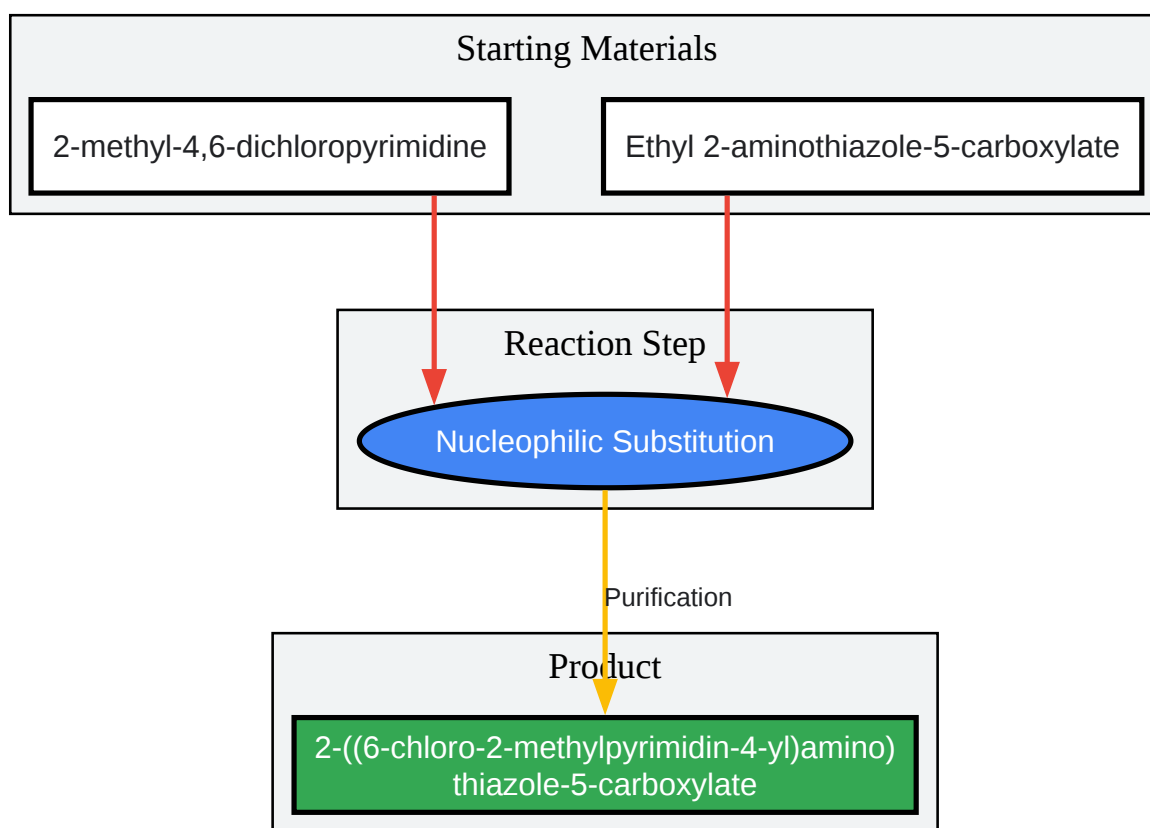
Procedure:

- **Reaction Setup:** A flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere of nitrogen.
- **Addition of Reagents:** To the flask, add a solution of ethyl 2-aminothiazole-5-carboxylate in anhydrous dichloromethane.
- **Base Addition:** Carefully add sodium hydride to the reaction mixture in a portion-wise manner at 0°C. The reaction is then allowed to stir at room temperature for 30 minutes.
- **Addition of the Pyrimidine:** A solution of 2-methyl-4,6-dichloropyrimidine in anhydrous dichloromethane is added dropwise to the reaction mixture.
- **Reaction Monitoring:** The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Workup:** Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate.

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of a 6-chloro-2-methylpyrimidin-4-amine derivative, as described in the experimental protocol.



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